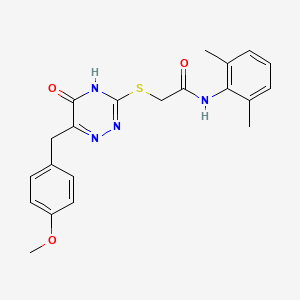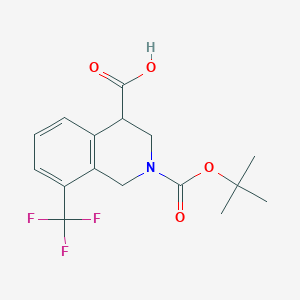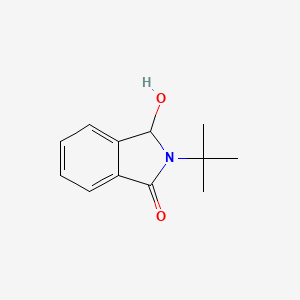![molecular formula C20H12F3N5O4 B2648750 9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-31-9](/img/structure/B2648750.png)
9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a purine ring, a trifluoromethyl group, and a benzo[d][1,3]dioxol-5-yl group. The presence of these groups suggests that the compound may have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the introduction of the trifluoromethyl group, and the attachment of the benzo[d][1,3]dioxol-5-yl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The purine ring is a heterocyclic aromatic ring, while the benzo[d][1,3]dioxol-5-yl group is a type of methylenedioxybenzene .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group. This could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Tautomeric Properties and Hydrogen Bonding
A study discussed the tautomeric properties of dihydropurine derivatives, highlighting differences in hydrogen bonding and conjugation patterns in the purine rings. This research could provide insights into the structural and electronic properties relevant to the molecule , given its purine core structure (Beagley et al., 1995).
Antimycobacterial Activity
Research into purine derivatives, including those with structural similarities to the specified compound, has identified potential antimycobacterial activities. For instance, certain purine compounds have been found to inhibit Mycobacterium tuberculosis, with modifications to the purine core affecting activity levels (Bakkestuen et al., 2005).
Enzyme Inhibition
Purine derivatives have also been explored for their ability to inhibit specific enzymes, such as adenosine deaminase. This research suggests the potential for developing therapeutic agents targeting enzyme-related diseases (Shah et al., 1965).
Molecular Docking and Biological Evaluation
Studies involving the synthesis, characterization, and molecular docking of purine derivatives have provided insights into their antimicrobial activities. These evaluations help in understanding the interaction mechanisms and potential therapeutic applications of compounds with the purine base (Talupur et al., 2021).
Antiviral Activity
The synthesis and evaluation of purine nucleosides for antiviral efficacy against various RNA and DNA viruses in cell culture have been documented. This includes the exploration of structural modifications to enhance antiviral activity (Westover et al., 1981).
Propriétés
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N5O4/c21-20(22,23)10-3-1-9(2-4-10)17-25-14(16(24)29)15-18(27-17)28(19(30)26-15)11-5-6-12-13(7-11)32-8-31-12/h1-7H,8H2,(H2,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLKLYBIDCNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

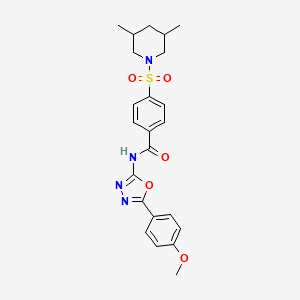
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2648668.png)

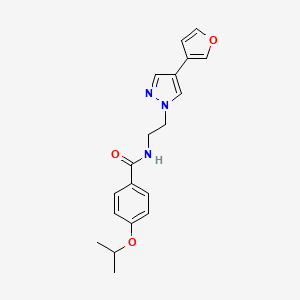

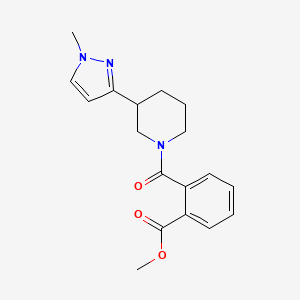
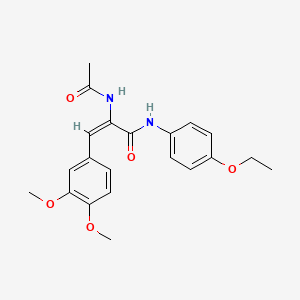


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2648684.png)

